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Cat. No.: B15551485

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl 8-bromooctanoate is a long-chain fatty acid ester containing a terminal bromine
atom, a structure lending itself to applications in organic synthesis, drug delivery systems, and
materials science. Its utility as a bifunctional molecule—possessing a reactive electrophilic site
and a long lipophilic chain—makes it a valuable intermediate. This technical guide provides a
comprehensive overview of the predicted spectral characteristics of undecyl 8-
bromooctanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). Detailed, proposed experimental protocols for its synthesis and
subsequent spectral analysis are also presented. Due to the limited availability of public
experimental data for this specific compound, the spectral data herein are predicted based on
established principles and analysis of structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for undecyl 8-bromooctanoate.
These predictions are derived from the analysis of its constituent functional groups and
comparison with spectral data for analogous compounds, such as ethyl 8-bromooctanoate and
other long-chain esters.
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Predicted 'H NMR Spectral Data

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift Lo . .
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~4.06 Triplet (t) 2H -O-CHz-(CHz)9-CHs
] Br-CHz-(CHz)e-
~3.40 Triplet (t) 2H
C(0)0-
~2.29 Triplet (t) 2H -(CH2)5-CH2-C(0)O-
) Br-CH2-CH2-(CH2)s-
~1.85 Quintet (p) 2H
C(0)0-
] -O-CH2-CH2-(CHz2)s-
~1.62 Quintet (p) 2H
CHs
) Br-(CHz)2-CH2-CH2-
~1.42 Multiplet (m) 4H
CH2-(CH2)2-C(0O)0O-
Overlapping signals
from -(CHz)e- in the
~1.26 Multiplet (m) 18H undecyl chain and -
(CH2)2- in the
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Predicted *C NMR Spectral Data

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (ppm)

Assignment

~173.8 C=0 (Ester carbonyl)

~64.8 -O-CH2-(CH2)9-CHs

~34.8 -CH2-C(O)O-

~33.8 Br-CH2-

~32.6 Br-CHz2-CH:-

~31.9 -(CH2)s-CH2-CHs (Undecyl chain)

~29.5 Overlapping signals from undecyl chain CHz
~29.3 Overlapping signals from undecyl chain CHz
~29.2 Overlapping signals from undecyl chain CHz
~28.6 -O-CHz2-CHz- (Undecyl chain)

~28.0 Br-(CH2)2-CH2-

~25.9 -O-CHz2-CH2-CHz2- (Undecyl chain)

~24.9 -CH2-CH2-C(0O)O-

~22.7 -CHz2-CH2-CHs (Undecyl chain)

~14.1 -CHs

Predicted Infrared (IR) Spectral Data

Wavenumber (cm~—2) Intensity Assignment

2925, 2855 Strong C-H stretching (alkane)
1738 Strong C=0 stretching (ester)

1465 Medium C-H bending (methylene)
1170 Strong C-O stretching (ester)

645 Medium C-Br stretching (alkyl halide)
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Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

miz Relative Intensity Assighment

[M]*, Molecular ion peak with
378 /380 Low characteristic 1:1 ratio for

Bromine isotopes

[M - Br]*, Loss of bromine

299 Medium )
radical
223 /225 Medium [Br(CH2)7CO]*, Acylium ion
155 High [C11H23]*, Undecyl carbocation
_ [M - Br - C11H22]*, McLafferty
171 High

rearrangement product

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis of undecyl 8-
bromooctanoate and its spectral characterization.

Synthesis of Undecyl 8-Bromooctanoate

This protocol describes a Fischer esterification reaction.
Materials:

8-Bromooctanoic acid

Undecan-1-ol

Concentrated sulfuric acid (H2SOa)

Toluene

Saturated aqueous sodium bicarbonate (NaHCO3) solution
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e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask

o Dean-Stark apparatus

o Reflux condenser

e Separatory funnel

 Rotary evaporator

« Silica gel for column chromatography

e Hexane and ethyl acetate for elution

Procedure:

e To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, add 8-bromooctanoic acid (1 equivalent), undecan-1-ol (1.2 equivalents), and
toluene (100 mL).

e Slowly add concentrated sulfuric acid (0.05 equivalents) as a catalyst.

o Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete (typically after 4-6 hours), cool the mixture to room
temperature.

» Transfer the mixture to a separatory funnel and wash sequentially with water, saturated
NaHCOs solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
using a rotary evaporator.
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» Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate
gradient to yield pure undecyl 8-bromooctanoate.

Spectral Data Acquisition

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

 Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

» 'H NMR Parameters: Employ a spectral width of 16 ppm, a relaxation delay of 1 second, and
acquire 16-32 scans.

e 13C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240
ppm, a relaxation delay of 2 seconds, and acquire 1024-2048 scans.

2.2.2. Infrared (IR) Spectroscopy

o Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or
KBr).

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum from 4000 cm~1 to 400 cm~* with a resolution of 4
cm~* and co-add 16-32 scans.

2.2.3. Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) into the mass spectrometer via a gas chromatograph
(GC-MS) or direct infusion.

« lonization: Use Electron lonization (El) at 70 eV.

e Analysis: Scan a mass-to-charge (m/z) range of 50-500 amul.
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Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

Synthesis

8-Bromooctanoic Acid > Fischer Esterification > Aqueous Workup > Pure Undecyl
+ Undecan-1-ol (H2S0a, Toluene, Reflux) (Wash with NaHCOs3, Brine) Sl ChteiEeE iy 8-Bromooctanoate

Click to download full resolution via product page

Caption: Synthetic workflow for undecyl 8-bromooctanoate.
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Caption: Workflow for spectral characterization.
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Available at: [https://www.benchchem.com/product/b15551485#undecyl-8-bromooctanoate-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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